Tedatioxetine

Description

This compound has been used in trials studying the treatment of Major Depressive Disorder.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: this compound Hydrobromide (active moiety of).

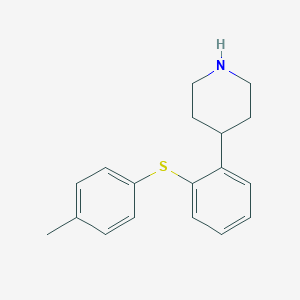

Structure

2D Structure

Properties

IUPAC Name |

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVASBKDYSQKLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801029350 | |

| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508233-95-2 | |

| Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedatioxetine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedatioxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEDATIOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Pharmacodynamics of Lu AA24530: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AA24530, also known as tedatioxetine, is a multimodal antidepressant agent that was under development for the treatment of major depressive disorder (MDD). Its mechanism of action is characterized by a unique combination of potent inhibition of monoamine reuptake and antagonism at key serotonin and adrenergic receptors. This guide provides a detailed overview of the core pharmacodynamics of Lu AA24530, presenting quantitative data on its receptor and transporter interactions, detailed experimental methodologies for the key assays cited, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound (Lu AA24530) is a novel psychopharmacological agent that acts as a triple reuptake inhibitor, targeting the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.[1][2][3] In addition to its reuptake inhibition, Lu AA24530 demonstrates antagonist activity at the 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1][2] This multifaceted pharmacological profile suggests the potential for broad efficacy in treating the complex symptomatology of depressive disorders. This document serves as a comprehensive technical resource on the pharmacodynamic properties of Lu AA24530, intended to inform further research and development in the field of neuropsychopharmacology.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro pharmacodynamic profile of Lu AA24530, including its binding affinities (Ki) for various receptors and its functional potencies (IC50) for the inhibition of monoamine transporters.

Table 1: Receptor Binding Affinities of Lu AA24530

| Target Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| 5-HT2A | [³H]Ketanserin | Recombinant CHO cells | Data not available in search results |

| 5-HT2C | [³H]Mesulergine | Recombinant CHO cells | Data not available in search results |

| 5-HT3 | [³H]Granisetron | Recombinant HEK293 cells | Data not available in search results |

| α1A-Adrenergic | [³H]Prazosin | Recombinant COS-7 cells | Data not available in search results |

Note: Specific Ki values from primary peer-reviewed literature for Lu AA24530 were not available in the provided search results. The table structure is provided as a template for data presentation.

Table 2: Monoamine Transporter Inhibition Potency of Lu AA24530

| Target Transporter | Substrate | Tissue/Cell Line | IC50 (nM) |

| Serotonin (SERT) | [³H]5-HT | HEK293 cells expressing hSERT | Data not available in search results |

| Norepinephrine (NET) | [³H]NE | HEK293 cells expressing hNET | Data not available in search results |

| Dopamine (DAT) | [³H]DA | HEK293 cells expressing hDAT | Data not available in search results |

Note: Specific IC50 values from primary peer-reviewed literature for Lu AA24530 were not available in the provided search results. The table structure is provided as a template for data presentation.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments typically used to characterize the pharmacodynamics of compounds like Lu AA24530.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Lu AA24530 for target receptors (e.g., 5-HT2A, 5-HT2C, 5-HT3, α1A-adrenergic).

Materials:

-

Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest.

-

A specific radioligand for each target receptor (e.g., [³H]Ketanserin for 5-HT2A).

-

Lu AA24530 at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Lu AA24530 in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Lu AA24530 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Monoamine Reuptake Inhibition Assays

These assays measure the functional potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lu AA24530 for the serotonin, norepinephrine, and dopamine transporters.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radiolabeled substrates: [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), or [³H]Dopamine ([³H]DA).

-

Lu AA24530 at a range of concentrations.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter.

Procedure:

-

Cell Plating: Cells are plated in multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of Lu AA24530 or vehicle for a specified time.

-

Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled substrate to each well.

-

Incubation: The plates are incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of Lu AA24530 that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The multimodal action of Lu AA24530 involves the modulation of several key signaling pathways in the central nervous system.

Caption: Mechanism of action of Lu AA24530.

Caption: Workflow for radioligand binding assay.

Caption: Workflow for monoamine reuptake assay.

Conclusion

Lu AA24530 (this compound) possesses a complex and potentially advantageous pharmacodynamic profile, combining triple monoamine reuptake inhibition with antagonism at multiple serotonin and adrenergic receptors. This multimodal mechanism of action holds the promise of enhanced antidepressant efficacy and a favorable side-effect profile. Further research, including the public dissemination of detailed preclinical and clinical data, is warranted to fully elucidate the therapeutic potential of this compound and to inform the development of next-generation antidepressants.

References

Tedatioxetine (Lu AA24530): An In-Depth Technical Guide on Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedatioxetine (Lu AA24530) is an investigational multimodal antidepressant agent developed for the treatment of major depressive disorder (MDD).[1][2] Its complex pharmacological profile, characterized by the inhibition of multiple monoamine transporters and antagonism of several key serotonin and adrenergic receptors, distinguishes it from many existing antidepressants. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, based on available preclinical data. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the field of neuroscience and psychopharmacology. This document summarizes the known targets of this compound, outlines generalized experimental protocols for assessing receptor binding, and visualizes the associated signaling pathways.

Introduction to this compound

This compound is a novel psychopharmacological agent that emerged from Lundbeck's drug discovery pipeline.[1][2] It is characterized as a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine.[1] In addition to its reuptake inhibition, this compound exhibits antagonist activity at several postsynaptic receptors, including the 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors. This multimodal mechanism of action suggests a potential for broad efficacy in treating the diverse symptoms of depression.

Receptor Binding Profile of this compound

This compound's interaction with multiple neurotransmitter systems is central to its therapeutic hypothesis. While specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) are not widely available in the public domain, its profile as a multimodal agent is well-established through preclinical characterization.

Table 1: Summary of this compound's Receptor and Transporter Targets

| Target | Action | Putative Therapeutic Relevance |

| Monoamine Transporters | ||

| Serotonin Transporter (SERT) | Inhibition | Antidepressant effects |

| Norepinephrine Transporter (NET) | Inhibition | Antidepressant effects, potential for improved cognitive function |

| Dopamine Transporter (DAT) | Inhibition (weaker) | Potential for enhanced mood and motivation |

| Serotonin Receptors | ||

| 5-HT₂A Receptor | Antagonism | Potential for improved sleep, reduced anxiety, and alleviation of sexual side effects |

| 5-HT₂C Receptor | Antagonism | Anxiolytic and antidepressant effects, potential for weight neutrality |

| 5-HT₃ Receptor | Antagonism | Reduction of nausea and vomiting, potential anxiolytic and cognitive-enhancing effects |

| Adrenergic Receptors | ||

| α₁A-Adrenergic Receptor | Antagonism | Potential for reduced anxiety and modulation of blood pressure |

Experimental Protocols for Receptor Binding Assays

The determination of a compound's binding affinity for its molecular targets is a cornerstone of preclinical pharmacology. Radioligand binding assays are the gold standard for this purpose. While the specific protocols used for this compound's characterization are proprietary, this section outlines generalized methodologies for assessing binding to a monoamine transporter (SERT) and a G-protein coupled receptor (5-HT₂A), representative of this compound's targets.

General Experimental Workflow for Radioligand Binding Assays

The following diagram illustrates the typical steps involved in a competitive radioligand binding assay.

Caption: A generalized workflow for a competitive radioligand binding assay.

Protocol for Serotonin Transporter (SERT) Binding Assay

This protocol describes a method for determining the binding affinity of a test compound for the serotonin transporter using a competitive radioligand binding assay with [³H]-citalopram.

-

Materials:

-

HEK293 cells stably expressing human SERT

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

[³H]-citalopram (radioligand)

-

Fluoxetine (or other high-affinity SERT ligand for defining non-specific binding)

-

Test compound (this compound)

-

96-well microplates

-

Glass fiber filters (pre-treated with polyethyleneimine)

-

Cell harvester

-

Scintillation fluid

-

Liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize HEK293-hSERT cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-citalopram, and varying concentrations of the test compound.

-

Total Binding: Wells containing membranes and [³H]-citalopram only.

-

Non-specific Binding: Wells containing membranes, [³H]-citalopram, and a saturating concentration of fluoxetine.

-

Test Compound: Wells containing membranes, [³H]-citalopram, and serial dilutions of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Protocol for 5-HT₂A Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a test compound for the 5-HT₂A receptor using a competitive radioligand binding assay with [³H]-ketanserin.

-

Materials:

-

CHO-K1 cells stably expressing human 5-HT₂A receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

-

[³H]-ketanserin (radioligand)

-

Mianserin (or other high-affinity 5-HT₂A antagonist for defining non-specific binding)

-

Test compound (this compound)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation fluid

-

Liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: Prepare cell membranes from CHO-K1-h5-HT₂A cells as described in the SERT assay protocol.

-

Assay Setup: Set up the binding assay in a 96-well plate with the cell membrane preparation, a fixed concentration of [³H]-ketanserin, and varying concentrations of the test compound.

-

Total Binding: Wells with membranes and [³H]-ketanserin.

-

Non-specific Binding: Wells with membranes, [³H]-ketanserin, and a saturating concentration of mianserin.

-

Test Compound: Wells with membranes, [³H]-ketanserin, and serial dilutions of this compound.

-

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ and Kᵢ values as described in the SERT assay protocol.

-

Signaling Pathways

The antagonist activity of this compound at various receptors modulates downstream signaling cascades, which are believed to contribute to its overall therapeutic effect. The following diagrams illustrate the generalized signaling pathways associated with the antagonism of these receptors.

5-HT₂A Receptor Antagonism Signaling Pathway

Caption: Antagonism of the 5-HT₂A receptor by this compound blocks the Gq/11-PLC signaling cascade.

5-HT₂C Receptor Antagonism Signaling Pathway

Caption: Blockade of the 5-HT₂C receptor by this compound can lead to increased dopamine and norepinephrine release.

5-HT₃ Receptor Antagonism Signaling Pathway

Caption: this compound's antagonism of the 5-HT₃ receptor prevents ion influx and subsequent neuronal signaling associated with nausea.

α₁A-Adrenergic Receptor Antagonism Signaling Pathway

Caption: Blockade of the α₁A-adrenergic receptor by this compound inhibits the Gq/11-PLC pathway, potentially leading to smooth muscle relaxation.

Conclusion

This compound represents a significant evolution in antidepressant pharmacology, moving beyond single-mechanism agents to a multimodal approach that targets several key components of the neural circuitry implicated in depression. Its profile as a triple reuptake inhibitor combined with antagonist activity at 5-HT₂A, 5-HT₂C, 5-HT₃, and α₁A-adrenergic receptors suggests a broad spectrum of action. While the precise quantitative binding affinities for these targets are not publicly available, the qualitative profile provides a strong rationale for its potential efficacy. The generalized experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding the pharmacological evaluation and mechanistic underpinnings of this compound and similar multimodal agents. Further research and disclosure of detailed preclinical data will be invaluable for a more complete understanding of this compound's therapeutic potential and for guiding the development of future generations of antidepressants.

References

Preclinical Profile of Tedatioxetine and the Instructive Case of Vortioxetine: A Technical Guide

Introduction

Tedatioxetine (Lu AA24530) is an investigational compound that was under development by H. Lundbeck A/S for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Preclinical data identified this compound as a multimodal antidepressant. Its mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, with a preference for serotonin and norepinephrine. Additionally, it functions as an antagonist at 5-HT2A, 5-HT2C, and 5-HT3 serotonin receptors, as well as the α1A-adrenergic receptor. This multifaceted pharmacological profile was hypothesized to offer enhanced efficacy and a favorable side effect profile.

Vortioxetine: A Case Study in Multimodal Antidepressant Preclinical Development

Vortioxetine is a multimodal antidepressant that acts as a serotonin (5-HT) transporter (SERT) inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and a 5-HT3, 5-HT1D, and 5-HT7 receptor antagonist.[1][2] This complex pharmacology is believed to contribute to its clinical efficacy in treating MDD.

Pharmacodynamics: Receptor Binding and Functional Activity

The affinity of vortioxetine for various neurotransmitter transporters and receptors has been characterized through in vitro binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Target | Binding Affinity (Ki, nM) | Species | Reference(s) |

| Serotonin Transporter (SERT) | 1.6 | Human | [3] |

| 5-HT1A Receptor | 15 | Human | [3] |

| 5-HT1B Receptor | 33 | Human | [3] |

| 5-HT1D Receptor | 54 | Human | |

| 5-HT3A Receptor | 3.7 | Human | |

| 5-HT7 Receptor | 19 | Human | |

| Norepinephrine Transporter (NET) | 113 | Human | |

| Dopamine Transporter (DAT) | >1000 | Human | |

| β1-Adrenergic Receptor | 46 | Human |

Table 1: In Vitro Receptor and Transporter Binding Affinities of Vortioxetine.

The functional activity of vortioxetine at these targets has also been determined, confirming its role as an inhibitor, agonist, partial agonist, or antagonist.

| Target | Functional Activity | Reference(s) |

| Serotonin Transporter (SERT) | Inhibition | |

| 5-HT1A Receptor | Agonist | |

| 5-HT1B Receptor | Partial Agonist | |

| 5-HT1D Receptor | Antagonist | |

| 5-HT3 Receptor | Antagonist | |

| 5-HT7 Receptor | Antagonist |

Table 2: Functional Activity Profile of Vortioxetine.

Pharmacokinetics: Preclinical Characterization in Rodents

The pharmacokinetic profile of vortioxetine has been evaluated in preclinical species, including rats, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Value | Route of Administration | Species | Reference(s) |

| Oral Administration | ||||

| Time to Maximum Concentration (Tmax) | 2.5 - 3.9 hours | p.o. | Rat | |

| Elimination Half-life (T1/2) | 3 - 4 hours | p.o. | Rat | |

| Absolute Oral Bioavailability | ~10% | p.o. | Rat | |

| Subcutaneous Administration | ||||

| Time to Maximum Concentration (Tmax) | 1.6 hours | s.c. | Rat | |

| Elimination Half-life (T1/2) | 7.9 hours | s.c. | Rat | |

| Plasma Protein Binding | >99% | - | Rat |

Table 3: Pharmacokinetic Parameters of Vortioxetine in Rats.

Preclinical Efficacy: Animal Models of Depression

The antidepressant-like effects of vortioxetine have been demonstrated in various animal models of depression. A commonly used model is the forced swim test, where a reduction in immobility time is indicative of antidepressant activity.

| Animal Model | Species | Dosing Regimen | Outcome | Reference(s) |

| Forced Swim Test | Rat | Acute and chronic administration | Reduced immobility time | |

| Contextual Fear Conditioning | Rat | 1-10 mg/kg s.c. 1h before or immediately after acquisition | Increased freezing time during retention | |

| Novel Object Recognition | Rat | 1-10 mg/kg s.c. 1h before training | Increased exploration of the novel object |

Table 4: Summary of Vortioxetine Efficacy in Preclinical Behavioral Models.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

General Protocol (adapted from publicly available methodologies):

-

Membrane Preparation:

-

Tissue (e.g., rat brain regions) or cells expressing the target receptor are homogenized in an ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is subjected to high-speed centrifugation to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a fresh assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

The assay is set up in tubes containing the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target with high affinity, and varying concentrations of the unlabeled test compound (e.g., vortioxetine).

-

Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand to saturate the receptors).

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Forced Swim Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rodents placed in an inescapable water cylinder.

General Protocol (adapted from publicly available methodologies):

-

Apparatus:

-

A transparent cylindrical container (e.g., 40 cm high, 18 cm in diameter for rats) is filled with water (e.g., to a depth of 15 cm at 25°C) from which the animal cannot escape.

-

-

Procedure:

-

Pre-test Session (for rats): On the first day, animals are placed in the cylinder for a 15-minute adaptation session. This is done to induce a stable level of immobility on the test day.

-

Test Session: 24 hours after the pre-test, the animals are administered the test compound (e.g., vortioxetine) or a vehicle control at a specified time before the test.

-

Each animal is then placed in the water-filled cylinder for a 5-6 minute test session.

-

The session is typically video-recorded for later analysis.

-

-

Behavioral Scoring:

-

An observer, often blinded to the treatment conditions, scores the animal's behavior. The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

-

Other behaviors such as swimming and climbing may also be scored.

-

-

Data Analysis:

-

The duration of immobility for the drug-treated group is compared to the vehicle-treated control group. A statistically significant reduction in immobility time is interpreted as an antidepressant-like effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Multimodal mechanism of action of vortioxetine at the serotonin synapse.

Caption: Experimental workflow for the forced swim test in rodents.

References

An In-Depth Technical Guide to Vortioxetine (Lu AA24530)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine, formerly known as Lu AA24530, is a multimodal antidepressant developed by Lundbeck and Takeda. It was first approved by the U.S. Food and Drug Administration (FDA) in 2013 for the treatment of major depressive disorder (MDD). Its unique mechanism of action, which combines potent serotonin (5-HT) reuptake inhibition with modulation of multiple 5-HT receptors, distinguishes it from other antidepressants like SSRIs and SNRIs. This multimodal activity is thought to contribute to its broad efficacy, including potential benefits on cognitive function in patients with MDD.

Mechanism of Action

Vortioxetine's pharmacological profile is characterized by a combination of two primary mechanisms: inhibition of the serotonin transporter (SERT) and direct modulation of several serotonin receptors. This dual activity influences the levels of multiple neurotransmitters, including serotonin, dopamine, norepinephrine, acetylcholine, and histamine, in key brain regions associated with mood and cognition.

The primary activities of vortioxetine include:

-

Inhibition of the Serotonin Transporter (SERT) : Like traditional SSRIs, vortioxetine blocks the reuptake of serotonin, leading to increased synaptic concentrations of this neurotransmitter.

-

5-HT₃ Receptor Antagonism : Vortioxetine is a potent antagonist of the 5-HT₃ receptor. Blockade of these receptors is hypothesized to enhance the release of serotonin, norepinephrine, and acetylcholine.

-

5-HT₇ Receptor Antagonism : By blocking 5-HT₇ receptors, vortioxetine may indirectly promote serotonin release.

-

5-HT₁D Receptor Antagonism : It acts as an antagonist at 5-HT₁D receptors.

-

5-HT₁B Receptor Partial Agonism : Vortioxetine demonstrates partial agonist activity at 5-HT₁B receptors.

-

5-HT₁A Receptor Agonism : It is a full agonist at 5-HT₁A receptors, a property shared by some anxiolytics and antidepressants.

This combination of effects is believed to synergistically enhance serotonergic neurotransmission and modulate other neurotransmitter systems, underpinning its clinical efficacy.

Figure 1: Multimodal mechanism of action of Vortioxetine.

Quantitative Data

The binding affinities of vortioxetine for its primary molecular targets have been extensively characterized. The data below is compiled from various in vitro studies.

Table 1: Vortioxetine (Lu AA24530) Receptor and Transporter Binding Affinities

| Target | Species | Affinity (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | Human | 1.6 | |

| 5-HT₃ Receptor | Human | 3.7 | |

| 5-HT₁A Receptor | Human | 15 | |

| 5-HT₇ Receptor | Human | 19 | |

| 5-HT₁B Receptor | Human | 33 | |

| 5-HT₁D Receptor | Human | 54 | |

| β₁-adrenergic Receptor | Rat | 46 | |

| Norepinephrine Transporter (NET) | Human | 113 |

Note: Ki values represent the equilibrium dissociation constant, with lower values indicating higher binding affinity.

Experimental Protocols

The pharmacological profile of vortioxetine was established through a series of standardized in vitro and in vivo experiments.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of vortioxetine for various receptors and transporters.

-

Objective : To quantify the affinity of vortioxetine for specific molecular targets.

-

General Methodology :

-

Preparation of Membranes : Cell lines (e.g., CHO or HEK293) stably expressing the human recombinant target protein (e.g., SERT, 5-HT₁A) were cultured. The cells were harvested, homogenized, and centrifuged to isolate cell membranes.

-

Binding Reaction : A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT₁A) was incubated with the prepared cell membranes in the presence of varying concentrations of vortioxetine.

-

Incubation : The reaction mixtures were incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to allow binding to reach equilibrium.

-

Separation : The bound radioligand was separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification : The radioactivity trapped on the filters was measured using liquid scintillation counting.

-

Data Analysis : Non-specific binding was determined in the presence of a high concentration of a known non-radioactive ligand. The concentration of vortioxetine that inhibits 50% of the specific radioligand binding (IC₅₀) was calculated. The Ki value was then derived from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Figure 2: Generalized workflow for a radioligand binding assay.

In Vivo Neurochemistry: Microdialysis

Preclinical microdialysis studies in rodents were essential for understanding how vortioxetine modulates neurotransmitter levels in the brain.

-

Objective : To measure extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions following administration of vortioxetine.

-

General Methodology :

-

Animal Model : Typically, male rats (e.g., Sprague-Dawley) were used.

-

Surgical Implantation : A microdialysis guide cannula was stereotaxically implanted into a target brain region, such as the prefrontal cortex or hippocampus, under anesthesia.

-

Recovery : Animals were allowed to recover from surgery for several days.

-

Microdialysis : On the day of the experiment, a microdialysis probe was inserted into the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Sampling : Dialysate samples were collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration : Vortioxetine or a vehicle control was administered systemically (e.g., subcutaneously or orally).

-

Post-Dose Sampling : Dialysate collection continued for several hours after drug administration.

-

Analysis : The concentrations of neurotransmitters in the dialysate samples were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Presentation : Changes in neurotransmitter levels were typically expressed as a percentage of the baseline average.

-

Vortioxetine (Lu AA24530) is a pharmacologically complex agent whose multimodal mechanism of action represents a significant evolution in antidepressant therapy. Its ability to act as both a potent SERT inhibitor and a modulator of multiple 5-HT receptors provides a broader spectrum of activity than previous generations of antidepressants. The detailed characterization of its binding profile and its effects on central neurotransmitter systems has provided a solid foundation for its clinical application in treating major depressive disorder and its associated cognitive symptoms. The experimental protocols outlined herein are standard yet crucial methodologies that have enabled a thorough understanding of this unique compound.

Tedatioxetine for Major Depressive Disorder: A Technical Whitepaper

Disclaimer: Tedatioxetine (Lu AA24530) is an investigational compound for which publicly available data is limited. Much of the detailed experimental and clinical information available pertains to vortioxetine, a structurally and pharmacologically related multimodal antidepressant developed by the same pharmaceutical company. This document synthesizes the available information on this compound and leverages the more extensive data on vortioxetine to provide a comprehensive technical overview for research and drug development professionals.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric illness characterized by a persistent low mood, anhedonia, and a range of emotional, cognitive, and physical symptoms. While numerous antidepressant agents are available, a significant portion of patients fail to achieve a satisfactory response, highlighting the need for novel therapeutic strategies. This compound is a multimodal antidepressant that was under development for the treatment of MDD. Its pharmacological profile suggests a potential for broad efficacy by simultaneously targeting multiple neurotransmitter systems.

This technical guide provides an in-depth overview of the core preclinical and clinical aspects relevant to the development of this compound for MDD. Given the limited specific data on this compound, information on the closely related compound, vortioxetine, is included for comparative and illustrative purposes.

Mechanism of Action

This compound is characterized by a multimodal mechanism of action, acting as a triple reuptake inhibitor and an antagonist at several key serotonin and adrenergic receptors. This profile is distinct from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Receptor and Transporter Binding Profile

While specific binding affinities for this compound are not widely published, its primary pharmacological actions are understood to be:

-

Triple Reuptake Inhibition: Inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

-

Receptor Antagonism: Blockade of 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1]

For comparison, the binding affinities (Ki, nM) for the multimodal antidepressant vortioxetine are well-documented and presented in Table 1.

Table 1: Vortioxetine Receptor and Transporter Binding Affinities (Ki, nM)

| Target | Ki (nM) | Action | Reference |

| Serotonin Transporter (SERT) | 1.6 | Inhibition | [1][2][3] |

| 5-HT1A Receptor | 15 | Agonist | [1] |

| 5-HT1B Receptor | 33 | Partial Agonist | |

| 5-HT1D Receptor | 54 | Antagonist | |

| 5-HT3 Receptor | 3.7 | Antagonist | |

| 5-HT7 Receptor | 19 | Antagonist | |

| Norepinephrine Transporter (NET) | 113 | Inhibition | |

| Dopamine Transporter (DAT) | >1000 | Weak Inhibition |

Lower Ki values indicate higher binding affinity.

Signaling Pathways

The multimodal action of this compound is hypothesized to modulate several downstream signaling pathways implicated in the pathophysiology of depression. By combining reuptake inhibition with receptor antagonism, this compound may offer a more robust and rapid antidepressant effect compared to agents with a single mechanism of action. The proposed signaling cascade is depicted in the following diagram.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans are not publicly available. However, based on its development as a once-daily oral medication, it would be expected to have a pharmacokinetic profile suitable for this dosing regimen. Key pharmacokinetic parameters for vortioxetine are provided in Table 2 for reference.

Table 2: Vortioxetine Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Bioavailability | 75% | |

| Time to Peak Plasma Concentration (Tmax) | 7-11 hours | |

| Half-life (t1/2) | ~66 hours | |

| Volume of Distribution (Vd) | ~2600 L | |

| Protein Binding | 98% | |

| Metabolism | Primarily via CYP2D6, CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, and CYP2B6 | |

| Excretion | ~59% in urine, ~26% in feces (as metabolites) |

Preclinical Studies

Preclinical evaluation of a novel antidepressant such as this compound would typically involve a series of in vitro and in vivo studies to characterize its pharmacological activity and efficacy in animal models of depression.

Experimental Protocols

4.1.1. Receptor Binding Assays

-

Objective: To determine the affinity of the test compound for various receptors and transporters.

-

Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor or transporter. A fixed concentration of a radiolabeled ligand is incubated with varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

4.1.2. Neurotransmitter Reuptake Inhibition Assays

-

Objective: To measure the potency of the test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine.

-

Methodology: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine). The synaptosomes are incubated with a radiolabeled neurotransmitter and varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured to determine the inhibitory potency (IC50) of the compound.

4.1.3. Animal Models of Depression

Several animal models are used to assess the antidepressant-like effects of a test compound. Common models include:

-

Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Antidepressant treatment is expected to reduce immobility time.

-

Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, this test measures a despair-like state, which is reduced by antidepressants.

-

Chronic Mild Stress (CMS): Rodents are exposed to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia, measured by a decrease in sucrose preference. The ability of a test compound to reverse this anhedonia is a measure of its antidepressant-like efficacy.

A hypothetical experimental workflow for the preclinical evaluation of a compound like this compound is illustrated below.

Clinical Development

The clinical development of an antidepressant for MDD typically involves a series of Phase I, II, and III clinical trials to establish its safety, efficacy, and optimal dosage.

Clinical Trial Design

-

Phase I: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

-

Phase II: Dose-ranging studies in patients with MDD to determine the optimal dose range and gather preliminary evidence of efficacy.

-

Phase III: Large-scale, randomized, double-blind, placebo-controlled trials to confirm efficacy and further evaluate the safety profile in a broader patient population. These trials are typically 6-8 weeks in duration for the acute treatment of MDD.

Key Endpoints in MDD Clinical Trials:

-

Primary Efficacy Endpoint: The change from baseline in a standardized depression rating scale, most commonly the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).

-

Secondary Efficacy Endpoints:

-

Response rates (typically defined as a ≥50% reduction in MADRS or HAM-D score).

-

Remission rates (typically defined as a MADRS score ≤10 or HAM-D score ≤7).

-

Changes in other scales measuring anxiety, cognitive function, and overall functioning.

-

Clinical Efficacy of Vortioxetine

A meta-analysis of 12 short-term (6-12 weeks), randomized, placebo-controlled trials of vortioxetine for the treatment of MDD provides a benchmark for the expected efficacy of a multimodal antidepressant.

Table 3: Summary of Vortioxetine Efficacy in MDD (Meta-analysis)

| Outcome | Vortioxetine vs. Placebo | 95% Confidence Interval | Reference |

| Standardized Mean Difference (SMD) in MADRS/HAM-D | -0.217 | -0.313 to -0.122 | |

| Odds Ratio (OR) for Response | 1.652 | 1.321 to 2.067 | |

| Odds Ratio (OR) for Remission | 1.399 | 1.104 to 1.773 |

Safety and Tolerability

The safety and tolerability profile of a new antidepressant is a critical component of its clinical evaluation. For multimodal agents like this compound and vortioxetine, the side effect profile is influenced by their interactions with multiple receptors. For instance, 5-HT3 receptor antagonism is associated with a lower incidence of nausea and vomiting compared to SSRIs.

The most common adverse events reported in clinical trials of vortioxetine are nausea, headache, and dizziness.

Conclusion

This compound represents a multimodal approach to the treatment of MDD, with a pharmacological profile that suggests the potential for broad-spectrum efficacy. While specific data on this compound remains limited, the extensive research on the related compound, vortioxetine, provides a valuable framework for understanding its potential therapeutic role and the experimental methodologies required for its development. The combination of triple reuptake inhibition and antagonism at key serotonin and adrenergic receptors may offer advantages over existing antidepressant therapies. Further research and clinical trials would be necessary to fully elucidate the efficacy and safety of this compound in patients with major depressive disorder.

References

The Dawn of a Multimodal Antidepressant: An In-Depth Look at the Early Discovery and Development of Tedatioxetine

For Immediate Release

This technical guide provides a comprehensive overview of the early discovery and development of Tedatioxetine (Lu AA24530), a multimodal antidepressant agent. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's preclinical pharmacology, mechanism of action, and initial clinical exploration. All data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound, developed by H. Lundbeck A/S, emerged as a promising candidate for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Its development was rooted in the growing understanding of the limitations of selective serotonin reuptake inhibitors (SSRIs) and the potential benefits of targeting multiple neurotransmitter systems simultaneously. This compound was designed as a multimodal antidepressant, a compound that not only inhibits the reuptake of key monoamines but also interacts with specific serotonin receptors.

The drug progressed to Phase II clinical trials, showing initial promise. However, its development was ultimately discontinued in May 2016 as the strategic focus shifted towards another compound, Vortioxetine (Lu AA21004), which shared a similar multimodal profile and was further along in the development pipeline.[1] Despite its discontinuation, the preclinical and early clinical data for this compound offer valuable insights into the pharmacology of multimodal antidepressants.

Pharmacological Profile

This compound exhibits a unique and complex pharmacological profile, characterized by its dual action as a triple reuptake inhibitor and a serotonin receptor antagonist.

Receptor and Transporter Binding Affinities

Preclinical studies established this compound's high affinity for the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, with a preference for the serotonin and norepinephrine transporters.[1] Furthermore, it demonstrated potent antagonist activity at several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3, as well as the α1A-adrenergic receptor.[1] This multimodal action was hypothesized to contribute to a broader spectrum of antidepressant and anxiolytic effects compared to traditional antidepressants.

| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Species |

| Serotonin Transporter (SERT) | Data not available in searched documents | Data not available in searched documents | Human |

| Norepinephrine Transporter (NET) | Data not available in searched documents | Data not available in searched documents | Human |

| Dopamine Transporter (DAT) | Data not available in searched documents | Data not available in searched documents | Human |

| 5-HT2A Receptor | Data not available in searched documents | Data not available in searched documents | Human |

| 5-HT2C Receptor | Data not available in searched documents | Data not available in searched documents | Human |

| 5-HT3 Receptor | Data not available in searched documents | Data not available in searched documents | Human |

| α1A-Adrenergic Receptor | Data not available in searched documents | Data not available in searched documents | Human |

Note: Specific Ki and IC50 values for this compound were not available in the publicly accessible documents searched.

Mechanism of Action: A Multimodal Approach

This compound's mechanism of action is centered on the synergistic effects of triple reuptake inhibition and serotonin receptor antagonism.

Signaling Pathways

The inhibition of serotonin, norepinephrine, and dopamine reuptake increases the synaptic concentrations of these neurotransmitters, leading to enhanced downstream signaling. Concurrently, the antagonism of 5-HT2A, 5-HT2C, and 5-HT3 receptors is believed to modulate various signaling cascades, potentially mitigating some of the side effects associated with increased serotonin levels and contributing to the overall therapeutic effect. The antagonism of the α1A-adrenergic receptor may also play a role in its overall pharmacological profile.

Caption: this compound's multimodal action on neurotransmitter reuptake and receptor antagonism.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical characterization of compounds like this compound.

Synthesis of this compound

A potential synthetic route to this compound (4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine) can be achieved through a multi-step process. One plausible approach involves the Ullmann condensation or a Buchwald-Hartwig amination reaction. A patent describes a method for preparing the core structure.

Caption: A potential synthetic route to this compound via Ullmann condensation.

Protocol:

-

Coupling Reaction: A mixture of an N-protected 4-(2-bromophenyl)piperidine and 4-methylbenzenethiol (p-thiocresol) is heated in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or toluene).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified using standard techniques such as column chromatography.

-

Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions to yield the final product, this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cells or animal brain tissue.

-

Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-citalopram for SERT) and varying concentrations of this compound in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: A generalized workflow for determining receptor and transporter binding affinities.

Neurotransmitter Reuptake Inhibition Assays

Objective: To determine the functional potency (IC50) of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

General Protocol:

-

Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) of rodents, or cell lines stably expressing the respective transporters are used.

-

Reuptake Assay: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter (e.g., [3H]-serotonin) in the presence of varying concentrations of this compound.

-

Termination: The reuptake process is stopped by rapid filtration or by adding a stop solution.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Caption: A generalized workflow for assessing neurotransmitter reuptake inhibition.

Early Clinical Development

This compound entered Phase II clinical trials for major depressive disorder. These studies were designed to assess the efficacy, safety, and tolerability of different doses of this compound compared to placebo. While the full data from these trials are not publicly available, the progression to this stage indicated a promising preclinical profile.

Conclusion

This compound represents an important step in the evolution of antidepressant drug discovery, embodying the shift towards multimodal mechanisms of action. Although its development was halted, the scientific rationale behind its design and the data generated during its early development have contributed to the broader understanding of the neurobiology of depression and the development of next-generation antidepressants. The exploration of compounds with such complex pharmacological profiles continues to be a key area of research in the quest for more effective and better-tolerated treatments for mood and anxiety disorders.

References

Tedatioxetine: A Technical Overview of a Multimodal Antidepressant Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedatioxetine (Lu AA24530) is an investigational drug that was under development for the treatment of major depressive disorder (MDD). As a multimodal antidepressant, its mechanism of action involves a combination of serotonin (5-HT) reuptake inhibition and modulation of multiple 5-HT receptors. Although its clinical development was discontinued in Phase II, the pharmacological profile of this compound provides a valuable case study in the development of sophisticated neuropsychiatric agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its complex mechanism of action and the experimental methodologies relevant to its evaluation. Due to the limited availability of detailed public data on this compound, this guide also draws upon information from the structurally and pharmacologically similar compound, vortioxetine, to illustrate key concepts and experimental approaches.

Chemical Structure and Properties

This compound is a phenylpiperidine derivative with a distinct molecular architecture that underpins its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine | [1] |

| Molecular Formula | C₁₈H₂₁NS | [2][3] |

| Molecular Weight | 283.43 g/mol | [2][3] |

| SMILES | CC1=CC=C(SC2=CC=CC=C2C2CCNCC2)C=C1 | |

| CAS Number | 508233-95-2 | |

| Physical Form | Solid (as hydrobromide salt) | |

| Solubility | Soluble in DMSO (100 mg/mL for hydrobromide salt) |

Pharmacological Properties

This compound is characterized by a multimodal mechanism of action, acting as both a serotonin reuptake inhibitor and a modulator of several serotonin receptors. This profile suggests the potential for a broader spectrum of antidepressant and anxiolytic effects compared to more selective agents.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are centered on the serotonergic system. It is a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine, and it also acts as an antagonist at several 5-HT receptors.

Table 2: Pharmacodynamic Profile of this compound

| Target | Action | Potential Clinical Implication | Source |

| Serotonin Transporter (SERT) | Inhibition | Increased synaptic serotonin levels, antidepressant effect | |

| Norepinephrine Transporter (NET) | Inhibition | Increased synaptic norepinephrine levels, potential for improved energy and focus | |

| Dopamine Transporter (DAT) | Inhibition (weaker) | Mild increase in synaptic dopamine levels | |

| 5-HT₂ₐ Receptor | Antagonism | Potential for improved sleep and reduced anxiety | |

| 5-HT₂C Receptor | Antagonism | Potential for increased downstream dopamine and norepinephrine release, pro-cognitive effects | |

| 5-HT₃ Receptor | Antagonism | Reduced nausea and vomiting, potential anxiolytic effects | |

| α₁ₐ-Adrenergic Receptor | Antagonism | Potential for orthostatic hypotension as a side effect |

Pharmacokinetics

The pharmacokinetic profile of this compound is significantly influenced by its metabolism, primarily through the cytochrome P450 system.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Metabolism | Primarily metabolized by CYP2D6 | |

| Oral Clearance (CYP2D6 Phenotype) | ||

| - Poor Metabolizers (PMs) | 18 L/h | |

| - Intermediate Metabolizers (IMs) | 40 L/h | |

| - Normal Metabolizers (NMs) | 60 L/h | |

| - Ultrarapid Metabolizers (UMs) | 77 L/h | |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | 5-6 hours |

Signaling Pathways and Mechanism of Action

The multimodal action of this compound results in a complex modulation of neuronal signaling. The antagonism of 5-HT₃ receptors on GABAergic interneurons is hypothesized to lead to a disinhibition of pyramidal neurons, thereby increasing glutamatergic neurotransmission. This, in conjunction with serotonin reuptake inhibition, is thought to contribute to its antidepressant and potential pro-cognitive effects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Tedatioxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of Tedatioxetine, an experimental antidepressant. The synthesis is based on a route involving the formation of a key tertiary alcohol intermediate, followed by dehydroxylation and debenzylation. The purification protocol focuses on the formation and recrystallization of the hydrochloride salt, a common and effective method for purifying amine-containing compounds. This guide is intended to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, also known as Lu AA24530, is a multimodal antidepressant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor. Early syntheses of this compound were challenging, often resulting in low yields and purification difficulties.[1] This document outlines an improved and more scalable synthetic route, adapted from patented methods, which utilizes a benzyl protecting group strategy to enhance yield and facilitate purification.[1] The protocols provided herein are intended for research and development purposes.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields and purities for analogous chemical transformations.

Table 1: Summary of Synthetic Protocol Data

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| 1 | 1-benzyl-4-hydroxy-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine | 417.59 | 4.18 | 85-95 |

| 2 | 1-benzyl-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine | 401.60 | 3.58 | 80-90 |

| 3 | This compound (free base) | 283.43 | 2.27 | 90-98 |

| 4 | This compound Hydrochloride | 319.89 | 2.45 | 95-99 |

Table 2: Summary of Purification and Final Product Data

| Parameter | Specification | Method |

| Final Purity | >99% | HPLC |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point (°C) | 224-227 (hydrochloride salt)[2] | Melting Point Apparatus |

| Solubility | Soluble in DMSO and Methanol | Solubility Test |

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes a four-step synthesis of this compound starting from 2-(4-tolylsulfanyl)-phenyl bromide and N-benzyl-4-piperidone.

Step 1: Synthesis of 1-benzyl-4-hydroxy-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.27 g, 11 mmol) and a small crystal of iodine in anhydrous tetrahydrofuran (THF, 20 mL).

-

Grignard Reagent Formation: Add a solution of 2-(4-tolylsulfanyl)-phenyl bromide (2.80 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the magnesium suspension. The reaction is initiated by gentle heating. After the initiation, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Addition of Piperidone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of N-benzyl-4-piperidone (1.89 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the Grignard reagent.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-4-hydroxy-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine as a white solid.

Step 2: Dehydroxylation to form 1-benzyl-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine

-

Reaction Setup: To a solution of 1-benzyl-4-hydroxy-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine (3.55 g, 8.5 mmol) in dichloromethane (30 mL) at 0 °C, add triethylsilane (2.0 mL, 12.75 mmol).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 3.3 mL, 42.5 mmol) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine.

Step 3: N-Debenzylation to form this compound (free base)

-

Reaction Setup: Dissolve 1-benzyl-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine (3.21 g, 8.0 mmol) in methanol (40 mL).

-

Catalyst and Hydrogen Donor Addition: To this solution, add 10% Palladium on carbon (Pd/C, 0.32 g, 10 wt%) followed by ammonium formate (2.52 g, 40 mmol).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.

Part 2: Purification of this compound as its Hydrochloride Salt

This protocol describes the purification of the crude this compound free base by conversion to its hydrochloride salt followed by recrystallization.

Step 4: Formation and Recrystallization of this compound Hydrochloride

-

Salt Formation: Dissolve the crude this compound free base from Step 3 in a minimal amount of acetone (approx. 20 mL) and heat to 50 °C.[2] Gradually add concentrated hydrochloric acid (approx. 0.7 mL, dropwise) until the solution is acidic.[2]

-

Crystallization: Stir the mixture at 50 °C for 40 minutes, then cool with stirring to 5-10 °C for 2 hours to induce crystallization.

-

Isolation: Collect the white precipitate by vacuum filtration and wash the filter cake with cold acetone.

-

Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound hydrochloride as a white solid.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Caption: Purification workflow for this compound HCl.

References

Application Note: HPLC Analysis of Tedatioxetine Purity

AN-TED-HPLC-001

Introduction

Tedatioxetine is a novel antidepressant agent under development. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its process-related impurities, as well as degradation products. The method is stability-indicating, capable of separating the main component from its potential impurities and degradation products formed under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Principle

The method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where this compound and its impurities exhibit significant absorbance. The method has been validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.

Experimental Protocols

1. Materials and Reagents

-

This compound Reference Standard: Purity >99.5%

-

This compound API and/or Formulation Samples

-

Acetonitrile (ACN): HPLC grade

-

Methanol (MeOH): HPLC grade

-

Ammonium Acetate: Analytical grade

-

Formic Acid: Analytical grade

-

Water: HPLC grade or equivalent (e.g., Milli-Q)

-

Hydrochloric Acid (HCl): Analytical grade

-

Sodium Hydroxide (NaOH): Analytical grade

-

Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Data System (CDS): For data acquisition and processing.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Ammonium acetate buffer, pH 4.5 (adjusted with formic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 227 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

3. Preparation of Solutions

-

Mobile Phase A (0.02 M Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Standard Working Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh a quantity of the API or powdered tablets equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

4. Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2][3] A target degradation of 5-20% is generally considered suitable.[4]

-

Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH. Dilute to 10 mL with diluent.

-

Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool to room temperature and neutralize with 1 mL of 0.1 N HCl. Dilute to 10 mL with diluent.

-

Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to 10 mL with diluent.

-

Thermal Degradation: Expose the solid this compound powder to 105 °C in a hot air oven for 24 hours. Prepare a 100 µg/mL solution in the diluent.

-

Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 100 µg/mL solution in the diluent.

Data Presentation

Table 1: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria | Typical Results |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 6500 |

| %RSD of Peak Areas | ≤ 2.0% (for n=6) | 0.8% |

Table 2: Method Validation Summary

| Parameter | Concentration Range (µg/mL) | Result |

| Linearity (Correlation Coefficient, r²) | 10 - 150 | 0.9995 |

| Accuracy (% Recovery) | 80, 100, 120 µg/mL | 99.2% - 101.5% |

| Precision (%RSD) | ||

| * Repeatability (Intra-day) | 100 µg/mL (n=6) | < 1.0% |

| * Intermediate Precision (Inter-day) | 100 µg/mL (n=6) | < 1.5% |

| Limit of Detection (LOD) | - | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |

Table 3: Results of Forced Degradation Studies

| Stress Condition | % Degradation of this compound | Number of Degradation Products |

| Acid Hydrolysis | 12.5% | 2 |

| Base Hydrolysis | 8.2% | 1 |

| Oxidative Degradation | 18.7% | 3 |

| Thermal Degradation | 3.5% | 1 |

| Photolytic Degradation | 5.1% | 2 |

Mandatory Visualization

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the determination of this compound purity in bulk drug and pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and for stability studies of this compound. The forced degradation studies confirm the specificity of the method, as it can separate the main drug from its degradation products.[1]

References

Application Notes and Protocols: In Vitro Serotonin Reuptake Assay for Tedatioxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedatioxetine (Lu AA24530) is an investigational multimodal antidepressant agent that exhibits a distinctive pharmacological profile as a triple reuptake inhibitor, with a pronounced preference for the serotonin (5-HT) and norepinephrine (NE) transporters over the dopamine (DA) transporter.[1][2] Furthermore, this compound functions as an antagonist at several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3, as well as the α1A-adrenergic receptor.[1][3][4] This multifaceted mechanism of action suggests a potential for broad efficacy in the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).

A critical step in the preclinical characterization of this compound and similar compounds is the in vitro assessment of their potency and selectivity at the human serotonin transporter (SERT). This document provides detailed application notes and protocols for conducting an in vitro serotonin reuptake assay to determine the inhibitory activity of this compound.

Data Presentation

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference Compound |

| This compound | Human SERT | Radioligand Binding | Data not available | Data not available | N/A |

| This compound | Human SERT | [³H]Serotonin Uptake | N/A | Data not available | N/A |

| Fluoxetine | Human SERT | Radioligand Binding | ~1 | N/A | Yes |

| Fluoxetine | Human SERT | [³H]Serotonin Uptake | N/A | ~10-30 | Yes |

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro inhibitory activity of a test compound, such as this compound, on the human serotonin transporter. The most common method utilizes radiolabeled serotonin to measure reuptake in cells expressing the transporter.